4-(4-Chlorobenzoyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
- This compound is a complex organic molecule with a diverse set of properties.
- It contains a benzothiazole moiety (benzo[d]thiazol-2-yl) and a benzofuran moiety (6-methoxybenzo[d]thiazol-2-ylamino).
- Benzothiazoles exhibit various biological activities, including anti-bacterial, anti-microbial, anthelmintic, antitumor, and anti-inflammatory effects .
- Similarly, benzofuran-containing compounds have pesticidal, anti-bacterial, insecticidal, and anti-inflammatory properties .
Preparation Methods
- The synthetic route involves starting from benzofuran-2-methanal, 6-substituted benzothiazole-2-amines, and malonic esters.
- Sixteen title compounds were designed and synthesized to introduce anti-TMV (Tobacco Mosaic Virus) activity.
- The structures of these compounds were confirmed using techniques such as 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- Research applications span multiple fields:
Chemistry: Potential as a synthetic intermediate or building block.
Biology: Investigate its interactions with biological systems.
Medicine: Explore its pharmacological properties.
Industry: Consider its use in materials science or drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate these details.
Comparison with Similar Compounds
- Unfortunately, I don’t have specific information on similar compounds at the moment.
Properties
CAS No. |
477333-34-9 |
---|---|
Molecular Formula |
C25H17ClN2O4S |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H17ClN2O4S/c1-32-17-11-12-18-19(13-17)33-25(27-18)28-21(14-5-3-2-4-6-14)20(23(30)24(28)31)22(29)15-7-9-16(26)10-8-15/h2-13,21,29H,1H3/b22-20+ |
InChI Key |
KYUYANCDKHEPSQ-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C3=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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